molecular formula C27H25N3 B2688301 1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-69-4

1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2688301
CAS No.: 901043-69-4
M. Wt: 391.518
InChI Key: OEGDQJFIMOOOOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, quinolines and their derivatives can be synthesized from α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Chemical Reactions Analysis

Quinolines and their derivatives can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines (PAQ), which share a similar structural core to the compound , have been studied as emitting materials in OLEDs. These compounds, including variations with different substituents, emit bright blue light, with some emitting blue-green light. Their electroluminescence, turn-on voltage, and external quantum efficiency depend on the substitution. This suggests potential applications of the compound in OLED technology (Y. T. et al., 2001).

Chemo- and Regioselectivity in Multicomponent Condensations Research has been conducted on the regio- and chemoselective multicomponent protocols for the synthesis of compounds structurally related to 1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. These studies provide insight into how various conditions and reactants can influence the formation of different pyrazoloquinoline derivatives, which could be relevant for synthesizing and modifying the compound (V. A. Chebanov et al., 2008).

Synthesis of Structurally Complex Heterocyclic Compounds Another study describes the L-proline-catalyzed synthesis of complex heterocyclic compounds, including 7-(aryl)-8-methyl-10-phenyl-5H-benzo[h]pyrazolo-[3,4-b]quinoline-5,6(10H)-diones, which is structurally similar to the compound . This research highlights a green chemistry approach, emphasizing high atom economy and environmental advantages (S. Rajesh et al., 2011).

Quantum-Chemical Simulations and Optical Absorption Measurements Studies involving quantum chemical simulation and experimental studies on pyrazolo[3,4-b]quinoline derivatives, including compounds similar to this compound, have been conducted. These studies provide valuable insights into the absorption spectra and electronic properties of these compounds, which could be useful for various optical applications (E. Koścień et al., 2003).

Microwave-Assisted Synthesis under Green Conditions Research on the microwave-assisted synthesis of pyrazolo[3,4-b]-quinolines, including derivatives similar to the compound , demonstrates a green and efficient method for their preparation. This method is characterized by operational simplicity, short reaction time, and high selectivity, which could be relevant for synthesizing the compound (Mandlenkosi Robert Khumalo et al., 2019).

Photophysical Properties and Molecular Logic Gate Implementation A study on the photophysical properties of pyrazoloquinoline derivatives, closely related to the compound , revealed their potential application in the development of molecular logic gates. This indicates that similar compounds, including this compound, could be explored for their application in advanced molecular electronics (T. Uchacz et al., 2019).

Properties

IUPAC Name

1-(4-tert-butylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3/c1-18-10-15-24-22(16-18)26-23(17-28-24)25(19-8-6-5-7-9-19)29-30(26)21-13-11-20(12-14-21)27(2,3)4/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGDQJFIMOOOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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